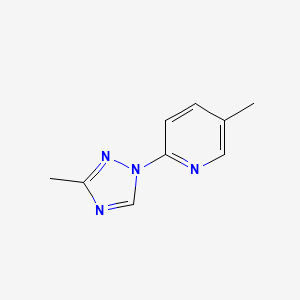![molecular formula C12H10O2 B13694943 2,3-Dihydronaphtho[2,3-b][1,4]dioxine CAS No. 117009-31-1](/img/structure/B13694943.png)
2,3-Dihydronaphtho[2,3-b][1,4]dioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydronaphtho[2,3-b][1,4]dioxine is an organic compound characterized by a fused ring system that includes a naphthalene moiety and a dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydronaphtho[2,3-b][1,4]dioxine typically involves the reaction of naphthol derivatives with appropriate reagents. One common method involves the use of ethyl 2,3-dibromopropanoate in the presence of potassium carbonate (K₂CO₃) in refluxing acetone . This reaction leads to the formation of the desired compound through a series of nucleophilic substitution and cyclization steps.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dihydronaphtho[2,3-b][1,4]dioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted naphthodioxanes.
Aplicaciones Científicas De Investigación
2,3-Dihydronaphtho[2,3-b][1,4]dioxine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,3-Dihydronaphtho[2,3-b][1,4]dioxine exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in electron transfer reactions, making it a potential candidate for redox-active applications. The pathways involved include the formation of reactive intermediates that can interact with biological macromolecules, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
1,4-Naphthodioxane: Similar in structure but differs in the position of the dioxane ring.
2,3-Dihydronaphtho[2,3-b]thiophene: Contains a thiophene ring instead of a dioxane ring.
Naphtho[2,3-b]furan: Features a furan ring in place of the dioxane ring.
Uniqueness: 2,3-Dihydronaphtho[2,3-b][1,4]dioxine is unique due to its specific ring fusion and the presence of the dioxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
117009-31-1 |
|---|---|
Fórmula molecular |
C12H10O2 |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
2,3-dihydrobenzo[g][1,4]benzodioxine |
InChI |
InChI=1S/C12H10O2/c1-2-4-10-8-12-11(7-9(10)3-1)13-5-6-14-12/h1-4,7-8H,5-6H2 |
Clave InChI |
TYTYXUXJUAZIRI-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=CC3=CC=CC=C3C=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


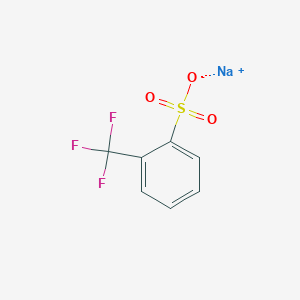
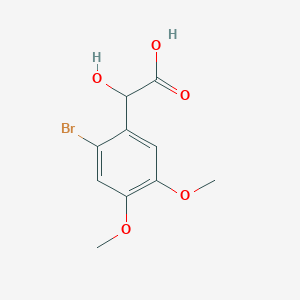


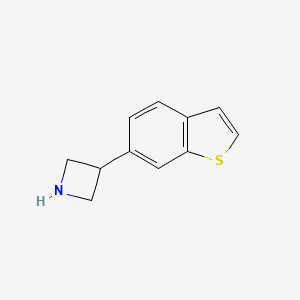
![6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13694902.png)
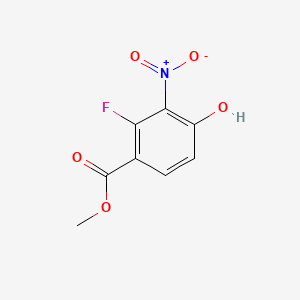
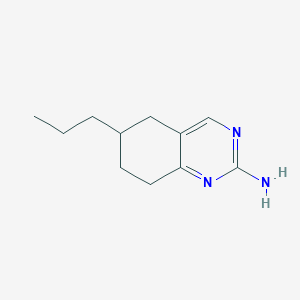
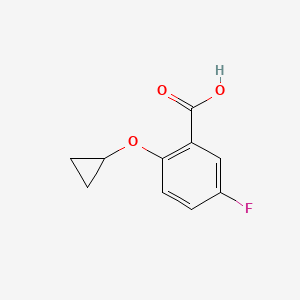
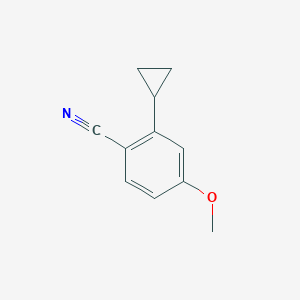
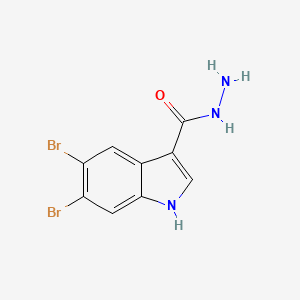
![(R)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B13694932.png)
